![molecular formula C25H18N4O2 B2383165 N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide CAS No. 1105236-01-8](/img/structure/B2383165.png)
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide
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Overview
Description
“N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide” is a compound that falls under the category of quinoline derivatives . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide” can be analyzed using various spectral methods . For instance, the infrared spectrum exhibits absorption bands attributable to primary sulfonamide N-H stretching, aromatic/alkene C-H stretching, C=O lactam, C=C, and sulfonamide asymmetric and symmetric SO2 stretching . The 1H-NMR shows signals at various chemical shifts .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide” can be analyzed using various spectral methods . For instance, the infrared spectrum exhibits absorption bands attributable to primary sulfonamide N-H stretching, aromatic/alkene C-H stretching, C=O lactam, C=C, and sulfonamide asymmetric and symmetric SO2 stretching . The 1H-NMR shows signals at various chemical shifts .
Scientific Research Applications
- Quinazoline derivatives, including the compound , have demonstrated antimicrobial properties. Researchers have synthesized and evaluated various analogs for their effectiveness against bacteria and fungi . Investigating the specific antibacterial and antifungal mechanisms of this compound could lead to novel therapeutic agents.
- The synthesized compound may exhibit antimycobacterial activity against Mycobacterium tuberculosis . Further studies are needed to explore its efficacy and potential as an antitubercular drug.
- Molecular docking studies suggest that certain quinazolinone derivatives, including those with a p-benzene-sulfonamide moiety, exhibit potent COX-2 inhibitory activity . This finding could be relevant in the context of inflammation and pain management.
- Quinazoline-based compounds have been investigated for their anticoagulant effects. For instance, a related polymorph demonstrated greater efficacy than the initial substance Warfarin . Further exploration of this compound’s anticoagulant potential is warranted.
- The compound’s structure contains a pyrrole substructure, which is central to successful drugs like Atorvastatin and Sunitinib . Investigating its pharmacological properties and potential applications in drug development could be valuable.
Antimicrobial Activity
Antitubercular Potential
COX-2 Inhibition
Anticoagulant Properties
Pyrrole-Containing Drugs
Future Directions
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . Therefore, the future directions for “N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide” could involve exploring new synthetic routes and studying its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
Quinazolinones and quinolines have been found to interact with a variety of biological targets. For instance, some quinazolinones have been predicted to have potent COX-2 inhibitory activity . Similarly, quinolines have been used in the development of tyrosine kinase inhibitors, which target the RET, EGFR, and VEGFR tyrosine kinases .
Mode of Action
The mode of action of these compounds often involves binding to their target proteins and inhibiting their activity. For example, tyrosine kinase inhibitors work by competing with ATP binding sites on the receptors, thereby inhibiting tumor-induced neo-angiogenesis, tumor cell survival, proliferation, and signaling .
Biochemical Pathways
The biochemical pathways affected by these compounds would depend on their specific targets. For instance, COX-2 inhibitors would affect the synthesis of prostaglandins, which are involved in inflammation and pain . Tyrosine kinase inhibitors would affect various signaling pathways involved in cell growth and survival .
Result of Action
The molecular and cellular effects of these compounds would depend on their specific targets and modes of action. For instance, COX-2 inhibitors could reduce inflammation and pain , while tyrosine kinase inhibitors could inhibit tumor growth .
properties
IUPAC Name |
N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2/c1-16-26-22-14-12-18(15-20(22)25(31)29(16)19-8-3-2-4-9-19)27-24(30)23-13-11-17-7-5-6-10-21(17)28-23/h2-15H,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOBOVKPPMOJPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4C=C3)C(=O)N1C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide |
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